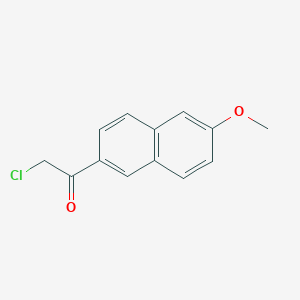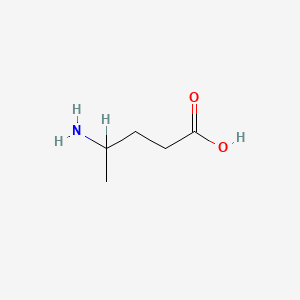
1,2-Di-m-tolylethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-m-tolylethyne is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
1,2-Di-m-tolylethyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: It can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include palladium catalysts, copper iodide, and various bases such as potassium carbonate. Major products formed from these reactions include substituted alkynes, alkenes, and aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Di-m-tolylethyne has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for creating complex molecules.
Biology: It serves as a precursor for fluorescent dyes and other bioactive compounds.
Medicine: It is investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 1,2-Di-m-tolylethyne involves its interaction with various molecular targets and pathways. It acts as a ligand in coordination chemistry, forming complexes with metals that can catalyze various reactions. Its olefinic properties allow it to participate in polymerization and other addition reactions, contributing to its effectiveness in organic synthesis and material science .
Vergleich Mit ähnlichen Verbindungen
1,2-Di-m-tolylethyne can be compared with other similar compounds such as:
1,2-Di-p-tolylethyne: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Diphenylacetylene: Another related compound with distinct electronic properties and uses in organic synthesis.
1,2-Di(naphthalen-2-yl)ethyne: A compound with larger aromatic systems, affecting its solubility and reactivity. The uniqueness of this compound lies in its specific substituents and the resulting balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-methyl-3-[2-(3-methylphenyl)ethynyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-5-3-7-15(11-13)9-10-16-8-4-6-14(2)12-16/h3-8,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGHYYQMOXOCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
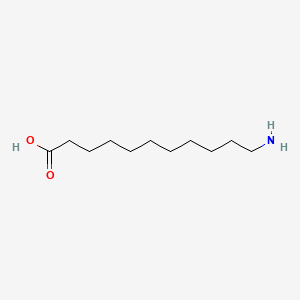
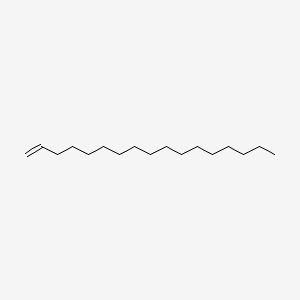
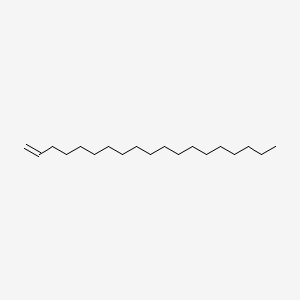
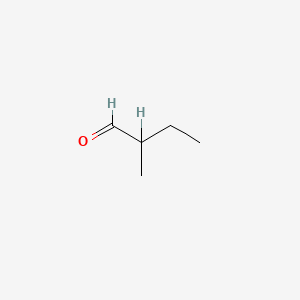
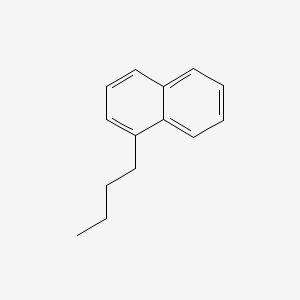
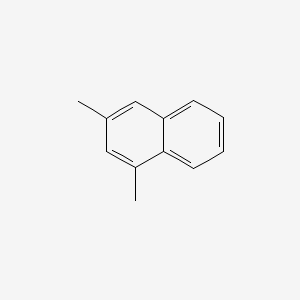
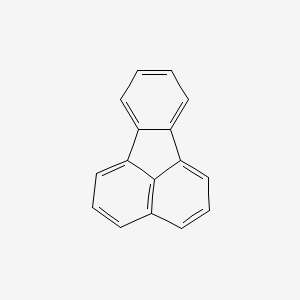

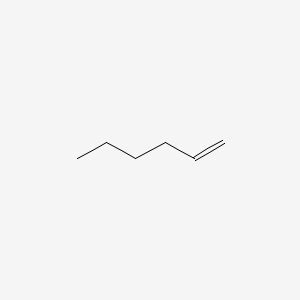
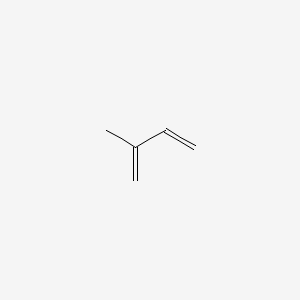
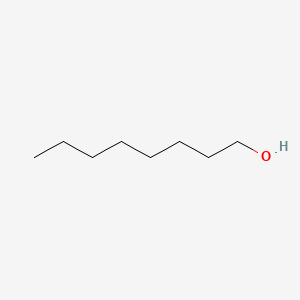
![1-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B7770581.png)
